

# 1,2,3-triiodobenzene physical properties and data

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## Compound of Interest

Compound Name: 1,2,3-Triiodobenzene

Cat. No.: B3054506

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## In-Depth Technical Guide to 1,2,3-Triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,2,3-Triiodobenzene** is a halogenated aromatic compound characterized by the substitution of three iodine atoms on adjacent carbons of a benzene ring. This substitution pattern imparts unique steric and electronic properties to the molecule, making it a subject of interest in synthetic organic chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-iodine bonds, which can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and a detailed experimental protocol for the synthesis of **1,2,3-triiodobenzene**.

### Core Physical and Chemical Properties

The physical and chemical properties of **1,2,3-triiodobenzene** are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

### General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> I <sub>3</sub>	[1][2][3]
Molecular Weight	455.80 g/mol	[1]
Appearance	Colorless crystalline solid	[4]
Melting Point	113-116 °C	[3][5]
Boiling Point	332-350.8 °C at 760 mmHg	[3][4]
Density	2.928 - 3.483 g/cm <sup>3</sup>	[3][4]
Flash Point	183.3 °C	[3]
Vapor Pressure	8.67E-05 mmHg at 25°C	[3]

## Solubility Profile

Solvent	Solubility	Source(s)
Water	Very low	[4]
Hexane	Soluble	[4]
Chloroform	Soluble	[4]
Carbon Tetrachloride	Soluble	[4]

## Crystal Structure

The crystal structure of **1,2,3-triiodobenzene** reveals significant intramolecular steric repulsion between the adjacent iodine atoms. This steric strain leads to a distortion of the benzene ring, with the outer iodine atoms splaying outwards to relieve the repulsion. The crystal system is reported as triclinic with the space group P-1.[6]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: A predicted <sup>1</sup>H NMR spectrum is available, though experimental data is not widely published. The spectrum is expected to show signals corresponding to the three aromatic

protons.

- $^{13}\text{C}$  NMR: Due to the asymmetry of the molecule, six distinct signals are anticipated in the  $^{13}\text{C}$  NMR spectrum, corresponding to the six unique carbon atoms in the benzene ring.[4]

## Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-triiodobenzene** is expected to exhibit characteristic absorption bands for aromatic C-H stretching and bending, as well as C-I stretching vibrations. While a specific spectrum for **1,2,3-triiodobenzene** is not readily available, it is noted that FT-IR spectra for similar compounds are available in spectral libraries.[4]

## Mass Spectrometry (MS)

The mass spectrum of **1,2,3-triiodobenzene** would show a molecular ion peak ( $M^+$ ) at approximately  $m/z$  456. The fragmentation pattern is expected to involve the sequential loss of iodine atoms, which is a common pathway for halogenated aromatic compounds.[4]

## Experimental Protocols

### Synthesis of 1,2,3-Triiodobenzene

A common route for the synthesis of **1,2,3-triiodobenzene** involves a Sandmeyer-type reaction starting from a corresponding aniline derivative. The synthesis was reported by Mattern & Chen in 1991.[6] While the full text of this specific protocol is not publicly available, a general procedure for a Sandmeyer reaction to produce an aryl iodide is outlined below. This can be adapted for the synthesis of **1,2,3-triiodobenzene**, likely starting from 2,3-diiodoaniline or a related precursor.

General Sandmeyer Reaction for Aryl Iodide Synthesis:

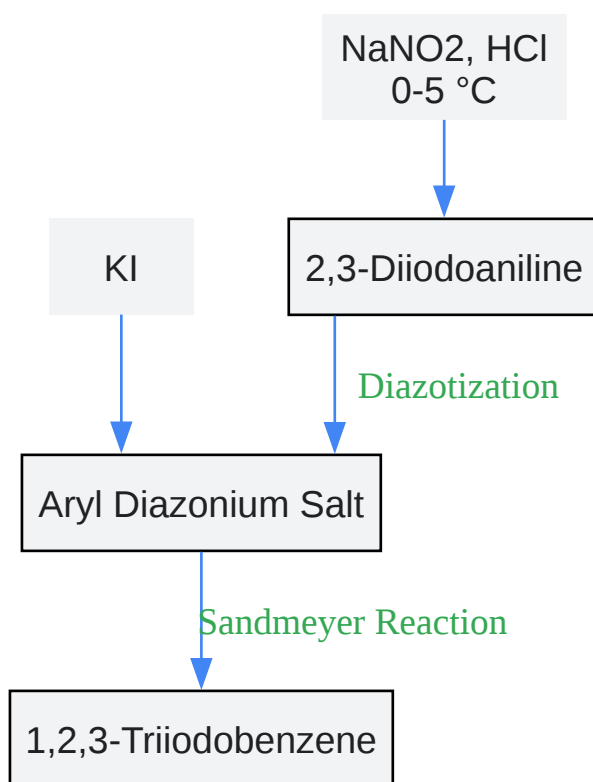
- **Diazotization of the Amine:** The aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the amine solution while maintaining the low temperature. This forms the aryl diazonium salt.

- Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution.
- The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved as the diazonium group is replaced by iodine.
- Workup and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by recrystallization or chromatography.

## Visualizations

### Synthesis Pathway of 1,2,3-Triiodobenzene

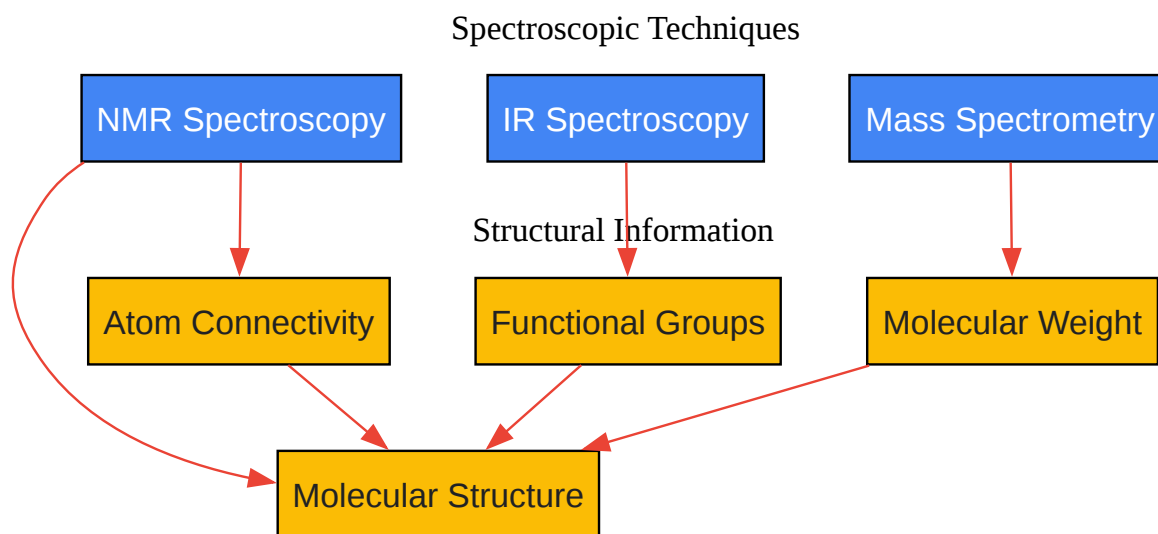
The following diagram illustrates a potential synthetic pathway for **1,2,3-triiodobenzene**, highlighting the key transformations.



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Caption: A possible synthetic route to **1,2,3-triiodobenzene**.

This diagram shows the relationship between the different spectroscopic techniques used to characterize **1,2,3-triiodobenzene** and the information they provide.



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